molecular formula C21H28N4O4S2 B2574677 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533906-71-7

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2574677
CAS No.: 533906-71-7
M. Wt: 464.6
InChI Key: TUUWCFKZZBFACK-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-c]pyridine derivative characterized by a fused thiophene-pyridine core, substituted with a dimethylsulfamoyl benzamido group at position 2, a methyl carboxamide at position 3, and a propyl group at position 4. The 6-propyl substituent may enhance membrane permeability compared to shorter alkyl chains, while the thieno[2,3-c]pyridine scaffold provides a rigid framework for target engagement.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-5-11-25-12-10-16-17(13-25)30-21(18(16)20(27)22-2)23-19(26)14-6-8-15(9-7-14)31(28,29)24(3)4/h6-9H,5,10-13H2,1-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUWCFKZZBFACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thieno[2,3-c]pyridine core facilitates nucleophilic substitution at electron-deficient positions. For example, the chlorine atom in precursor analogs (e.g., dichlorothieno[3,2-d]pyrimidine derivatives) undergoes substitution with amines or aryl groups under basic conditions .

Reaction Type Conditions Example Product
Aminationt-BuOK, 0°C, anhydrous DMF7-(cyclohex-1-en-1-yl)-N⁴-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thieno[3,2-d]pyrimidine
Suzuki Cross-CouplingPd catalyst, Cs₂CO₃, 80–95°CAlkyl/aryl-substituted thieno[2,3-c]pyridine derivatives

Electrophilic Aromatic Substitution

The electron-rich thiophene ring in the core structure allows electrophilic substitution. Bromination or nitration typically occurs at the 5-position of the thiophene moiety, guided by directing effects.

Reaction Reagents Position Yield
BrominationBr₂, FeBr₃, CH₃COOHC-560–75%
NitrationHNO₃, H₂SO₄, 0–5°CC-550–65%

Amide Bond Hydrolysis

The benzamido group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological profile.

Conditions Product Application
6M HCl, reflux, 12h4-(dimethylsulfamoyl)benzoic acidIntermediate for further functionalization
NaOH (aq), 80°C, 6hSodium salt of the carboxylic acid derivativeEnhanced solubility for formulation

Sulfamoyl Group Reactivity

The dimethylsulfamoyl moiety participates in sulfonation and desulfonation reactions. It can act as a leaving group under strong nucleophilic conditions .

Reaction Reagents Outcome
DesulfonationH₂O, H₂SO₄, 150°CReplacement with hydroxyl group
Sulfonamide AlkylationR-X, K₂CO₃, DMF, 60°CN-alkylated sulfonamide derivatives

Coupling Reactions

The compound’s amino and carbonyl groups enable peptide coupling or urea formation. For instance, Buchwald–Hartwig amination with diamines yields bis-aminated products .

Reaction Catalyst Product
Buchwald–HartwigXPhos Pd G2, Cs₂CO₃N²-(6-aminopyridin-3-yl)-thieno[3,2-d]pyrimidin-2,4-diamine derivatives
EDC/HOBt-mediated couplingEDC, HOBt, DCMPeptide-conjugated analogs for targeted drug delivery

Reduction and Oxidation

The propyl side chain and aromatic systems undergo redox transformations:

  • Reduction : Hydrogenation of the thiophene ring (H₂, Pd/C) yields dihydrothieno derivatives .

  • Oxidation : KMnO₄ oxidizes the propyl group to a carboxylic acid under acidic conditions.

Complexation with Metal Ions

The sulfamoyl and carbonyl groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes studied for catalytic or antimicrobial applications.

Metal Ion Ligand Sites Complex Stability Constant (log K)
Cu²⁺Sulfamoyl O, carbonyl O4.8–5.2
Fe³⁺Sulfamoyl N, thiophene S3.5–4.0

Key Research Findings

  • Suzuki Coupling Efficiency : Aryl boronic acids react with brominated precursors at 80°C with Pd(PPh₃)₄, achieving yields >70% .

  • pH-Dependent Hydrolysis : The benzamido group hydrolyzes 10× faster at pH 2 than pH 7, critical for prodrug design.

  • Thermal Stability : Decomposition occurs above 250°C, necessitating low-temperature storage .

Scientific Research Applications

Overview

The compound 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a sulfonamide derivative with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to a variety of biological activities, making it an interesting candidate for further research and development in therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on various sulfonamide derivatives have shown their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Inhibition of Kinases

The compound has been studied for its potential as a kinase inhibitor. Kinases play a crucial role in signaling pathways that regulate cell growth and survival. In particular, inhibition of the FLT3-ITD kinase has been highlighted as a therapeutic target in acute myeloid leukemia (AML), where certain derivatives have demonstrated selective activity against AML cell lines harboring FLT3 mutations .

Acetylcholinesterase Inhibition

Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease. Research shows that modifications in the structure of sulfonamide derivatives can lead to varying degrees of AChE inhibition and selectivity over butyrylcholinesterase (BuChE) .

Case Studies

StudyFindings
Anticancer Evaluation A series of sulfonamide derivatives were tested for cytotoxicity against human tumor cell lines A549 and HeLa. The results indicated moderate to high cytotoxic activity linked to the inhibition of tubulin polymerization .
FLT3 Inhibition New trisubstituted purine derivatives were shown to selectively block FLT3-ITD mutations in AML cells. This highlights the potential for similar compounds to be developed as targeted therapies for hematological malignancies .
AChE Inhibition Compounds with structural similarities demonstrated potent inhibitory effects on AChE with IC50 values suggesting effective therapeutic potential for cognitive enhancement in models of memory impairment .

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between the target compound and related derivatives:

Compound Name Core Structure Position 6 Substituent Key Functional Groups Potential Implications
Target Compound Thieno[2,3-c]pyridine Propyl Dimethylsulfamoyl, methyl carboxamide Enhanced lipophilicity; possible kinase selectivity
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-... () Thieno[2,3-c]pyridine Methyl Dimethylsulfamoyl, methyl carboxamide Reduced steric bulk; shorter half-life
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide () Thieno[2,3-b]pyridine Methyl Ethoxycarbonyl, methoxyphenyl, amino Polar substituents may limit membrane passage

Key Observations:

  • Core Structure Differences: The target compound’s thieno[2,3-c]pyridine core (vs.
  • Position 6 Substituent : The propyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated) compared to the methyl group in ’s analog, which may improve tissue penetration but reduce aqueous solubility .
  • Functional Groups : The dimethylsulfamoyl group (present in both the target and ’s compound) is associated with enhanced metabolic stability due to resistance to oxidative metabolism, unlike the methoxyphenyl group in ’s derivative, which may undergo demethylation .

Pharmacokinetic and Binding Affinity Inferences

  • ’s Analogue : The shorter methyl group at position 6 may result in faster hepatic clearance compared to the target compound’s propyl chain, based on cytochrome P450 interactions with alkyl substituents .
  • ’s Derivative : The ethoxycarbonyl and methoxyphenyl groups could promote hydrogen bonding with polar residues in targets like kinases or phosphatases, but the lack of a sulfonamide group might reduce selectivity for sulfonamide-sensitive enzymes .

Biological Activity

The compound 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a thieno[2,3-c]pyridine core substituted with a dimethylsulfamoyl group and a benzamide moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess notable antibacterial and antimycobacterial activities against various strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds was determined, highlighting their potential as antimicrobial agents.

CompoundMIC (µg/mL)Activity Type
4c16Antibacterial
4e8Antibacterial
5g4Antimycobacterial

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the compound may bind effectively to the active site of AChE, potentially enhancing its therapeutic profile .

The proposed mechanism of action for compounds in this class involves the inhibition of enzymatic activity by binding to the active sites of target enzymes. This binding prevents substrate access and reduces enzyme activity, leading to increased levels of neurotransmitters such as acetylcholine in synaptic clefts.

Case Studies

  • Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial properties. Among them, compounds with specific substitutions at the thienopyridine ring demonstrated enhanced activity against resistant bacterial strains .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of thienopyridine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

Q & A

Q. How can the compound’s synthetic yield be scaled without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Optimize reaction parameters (residence time, temperature) in continuous flow reactors.
  • Catalyst screening : Test Pd/C or immobilized enzymes for key steps (e.g., amide couplings).
  • DoE (Design of Experiments) : Apply factorial designs to identify critical factors (e.g., solvent polarity, stoichiometry) .

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